molecular formula C8H10N2O3 B13047750 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid

6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid

Cat. No.: B13047750
M. Wt: 182.18 g/mol
InChI Key: NNQPUMHCDAHVBK-UHFFFAOYSA-N
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Description

6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminomethylimidazole with glyoxal in the presence of an acid catalyst, followed by cyclization to form the oxazine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

6-methyl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-5-3-10-6(4-13-5)2-9-7(10)8(11)12/h2,5H,3-4H2,1H3,(H,11,12)

InChI Key

NNQPUMHCDAHVBK-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=CN=C2C(=O)O)CO1

Origin of Product

United States

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